Imiloxan
Overview
Description
Synthesis Analysis
The imidazole portion of Imiloxan is prepared by the reaction of an imidate with the diethyl acetal of aminoacetaldehyde . N-Alkylation of the imidazole with ethyl iodide gives this compound .
Molecular Structure Analysis
This compound has a molecular formula of C14H16N2O2 . Its molecular weight is 244.294 g/mol . The IUPAC name for this compound is (RS)-2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-ethylimidazole .
Chemical Reactions Analysis
This compound’s in vitro metabolism reveals unstable and reactive metabolites . This makes it a useful test molecule for defining the relationship between liver covalent binding and idiosyncratic toxicity .
Physical And Chemical Properties Analysis
This compound is a white solid . It has a solubility of 28.07mg/ml in water . The compound should be stored in a desiccated state at room temperature .
Scientific Research Applications
In Vitro Metabolism and Analytical Methods : A study revisited the in vitro metabolism of imiloxan using modern analytical methods. It found that human and rat liver microsomes convert this compound into various metabolites, many of which are unstable or reactive. This study highlights this compound's role in covalent binding in the liver and its relationship to idiosyncratic toxicity (Fitch et al., 2010).
Conformational Studies Using Molecular Orbital Methods : Conformational studies of this compound were performed using AM1 and PM3 semiempirical molecular orbital methods. The study provided insights into the stability of various conformers of this compound and the importance of electrostatic interactions in determining its conformational stability (Hariharan & Shelver, 1993).
Metabolism in Humans : Research on the metabolism of this compound hydrochloride in healthy male volunteers indicated rapid excretion of compound-related radioactivity, primarily in urine. The study identified various metabolites derived from oxidation and conjugation processes (Rush et al., 1992).
Effects on Male Sexual Behavior : this compound, along with other alpha2-adrenoceptor antagonists, was studied for its effects on male copulatory behavior in rats. The research demonstrated that these antagonists can modulate erectile and ejaculatory mechanisms independently of effects on arousal/motivation (Smith et al., 1987).
Electrophysiological Study in Rats : A study provided evidence that microiontophoretic application of yohimbine, an alpha2-adrenergic receptor antagonist, inhibits the spontaneous activity of prefrontal neurons in rats, and this effect was blocked by this compound. This suggests that alpha2-receptor antagonist actions are manifested through specific receptor mechanisms (Kovacs & Hernádi, 2006).
Role in Peripheral Antinociception : A study on xylazine, an alpha2-adrenoceptor agonist, indicated that its peripheral antinociceptive effect is mediated by alpha2C-adrenoceptors and involves the release of endogenous opioids. This compound was used to investigate which alpha2 receptor subtype mediates this effect (Romero et al., 2009).
Mechanism of Action
Target of Action
Imiloxan is a drug used in scientific research and acts as a selective antagonist for the α2B adrenergic receptor . The α2B adrenergic receptor is one of the three subtypes of α2 adrenergic receptors, which are part of the G protein-coupled receptor superfamily . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
As an antagonist, this compound binds to the α2B adrenergic receptor, preventing the normal ligands (such as norepinephrine) from binding to these receptors . This inhibits the normal function of the receptors, which is to mediate the inhibitory effect of norepinephrine on the release of neurotransmitters . Therefore, this compound can increase the release of neurotransmitters by blocking the inhibitory effect of norepinephrine .
Biochemical Pathways
It is known that α2 adrenergic receptors are involved in various physiological processes, including the regulation of neurotransmitter release, insulin secretion, and smooth muscle contraction . By antagonizing the α2B adrenergic receptor, this compound may affect these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the α2B adrenergic receptor . By blocking this receptor, this compound can modulate the release of neurotransmitters, potentially affecting various physiological processes regulated by these neurotransmitters .
Future Directions
While the development of Imiloxan was discontinued due to hypersensitivity reactions during Phase 1 clinical trials , it continues to be used in scientific research . Its ability to act as a selective antagonist for the α2B adrenoceptor and its unique metabolic properties make it a valuable tool in pharmacological research .
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABARREKCJULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045162 | |
Record name | Imiloxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81167-16-0 | |
Record name | Imiloxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81167-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imiloxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imiloxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMILOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Imiloxan is an antagonist of α2-adrenoceptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By blocking α2-adrenoceptors, this compound prevents the binding of agonists like norepinephrine. This can lead to various effects depending on the location and subtype of the α2-adrenoceptor involved. For example, blocking presynaptic α2-autoreceptors can enhance the release of norepinephrine. [, , , , , , , ]
A: While early research identified this compound as a selective α2B-adrenoceptor antagonist, later studies revealed that it interacts with other subtypes, particularly α2A-adrenoceptors, with varying affinities depending on the tissue and species. [, , , , , , , , , , , , , , , , , , ]
A: The molecular formula of this compound hydrochloride is C14H17N3O2 • HCl. Its molecular weight is 295.76 g/mol. []
A: While specific spectroscopic data is not provided in the provided research, conformational studies using AM1 and PM3 semiempirical molecular orbital methods have been conducted on this compound and its cation. []
ANone: The provided research focuses on this compound's pharmacological properties as an α2-adrenoceptor antagonist and doesn't offer insights into its material compatibility, stability under various conditions, or catalytic properties.
ANone: The provided research primarily focuses on the pharmacological characterization of this compound and doesn't delve into the SAR of the compound or the impact of specific structural modifications on its activity, potency, or selectivity.
A: The research primarily focuses on the pharmacological characterization of this compound. While one study mentions the instability and reactivity of some this compound metabolites in microsomal assays, it doesn't elaborate on the compound's inherent stability or strategies for its formulation. []
ANone: The provided research focuses on the pharmacological properties and doesn't provide information on SHE regulations related to this compound.
A: Research on healthy male volunteers indicates that after oral administration, this compound is rapidly absorbed and excreted primarily in urine within 24 hours. The main metabolic pathways involve oxidation of the benzodioxane and imidazoyl moieties, followed by conjugation with glucuronic acid and sulfate. []
A: Although not directly addressed in the provided research, one study using microsomal assays showed high protein covalent binding of this compound, suggesting potential for significant protein binding in vivo. []
ANone: The provided research primarily focuses on characterizing this compound's interactions with α2-adrenoceptors and doesn't address potential resistance mechanisms or cross-resistance with other compounds.
A: While one study mentions that this compound dosing led to hypersensitivity reactions in Phase 1 clinical trials, leading to discontinuation of its development, no further details are provided about the nature or severity of these reactions. []
ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.
ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.
ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't offer comparisons to alternative compounds or potential substitutes.
ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't provide information on these aspects.
A: this compound was developed as an α2-adrenoceptor antagonist for depression in the 1980s. []
A: Hypersensitivity reactions observed in Phase 1 clinical trials led to the discontinuation of this compound's development. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.